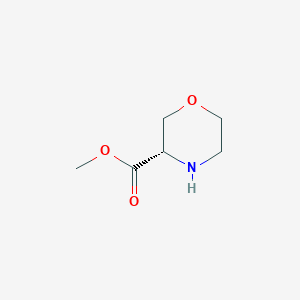

(S)-Methyl morpholine-3-carboxylate

Description

(S)-Methyl morpholine-3-carboxylate (CAS: 1447972-26-0, molecular formula: C₆H₁₂ClNO₃) is a chiral morpholine derivative with a methyl ester group at the 3-position of the morpholine ring. Its stereochemistry (S-configuration) distinguishes it from racemic or other enantiomeric forms. This compound is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry due to its ability to act as a building block for complex molecules. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name |

methyl (3S)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424924 | |

| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741288-31-3 | |

| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl morpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of (S)-Methyl morpholine-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl morpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of morpholine-3-carboxylic acid.

Reduction: Formation of morpholine-3-methanol.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-Methyl morpholine-3-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its chiral nature allows it to participate in enantioselective processes, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 181.62 g/mol

- Storage: Requires dry, sealed conditions at room temperature .

- Hazards: Associated with health risks (e.g., H302: harmful if swallowed; H315: skin irritation) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-Methyl morpholine-3-carboxylate with structurally related compounds, emphasizing differences in substituents, stereochemistry, and applications:

Key Differences and Implications

Stereochemistry: The (S)-enantiomer (1447972-26-0) is critical for applications requiring enantiopurity, such as drug development. In contrast, racemic or non-chiral analogues (e.g., 1214686-81-3, 126264-49-1) are less specialized . The (3S,5S)-allyl derivative (2060033-14-7) introduces additional stereochemical complexity, expanding its utility in asymmetric catalysis .

Functional Groups: Ethyl vs. Hydrochloride Salts: Salt forms improve solubility but may introduce handling challenges (e.g., hygroscopicity) .

Substituent Effects :

- The allyl group in 2060033-14-7 provides a reactive site for further functionalization, such as crosslinking in polymers or participation in click chemistry .

Research Findings and Practical Considerations

- Stability and Handling : Hydrochloride salts (e.g., 1447972-26-0) require stringent storage conditions to prevent degradation, whereas free bases (e.g., 132946-21-5) may offer greater thermal stability .

- Synthetic Utility: The (S)-enantiomer is favored in chiral inductions, while racemic forms are cost-effective for non-stereoselective applications .

- Commercial Availability : Some derivatives (e.g., hydrobromide salts) are discontinued, limiting their accessibility .

Biological Activity

(S)-Methyl morpholine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-Methyl morpholine-3-carboxylate has the molecular formula and is characterized by a methyl ester and a carboxylic acid functional group. Its stereochemical configuration significantly influences its reactivity and interactions with biological targets.

The biological activity of (S)-Methyl morpholine-3-carboxylate primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can act as either an inhibitor or an activator, depending on the context. The compound binds to active sites or allosteric sites on enzymes, leading to alterations in their activity. This dual functionality makes it a valuable tool in enzyme mechanism studies and protein-ligand interaction research.

Enzyme Inhibition

Research indicates that (S)-Methyl morpholine-3-carboxylate derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that certain derivatives can inhibit the activity of enzymes involved in metabolic pathways, making them potential candidates for drug development .

Antiparasitic Activity

A notable area of investigation has been the antiparasitic activity of compounds related to (S)-Methyl morpholine-3-carboxylate. Specifically, modifications to the methyl group have been linked to enhanced efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that the N-methyl substituent is crucial for maintaining antiparasitic activity .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that (S)-Methyl morpholine-3-carboxylate significantly inhibited the activity of specific cytochrome P450 enzymes, which are critical for drug metabolism. This finding underscores its potential role in drug-drug interaction studies .

- Antimalarial Development : Research focused on optimizing derivatives of (S)-Methyl morpholine-3-carboxylate for antimalarial therapies showed promising results. The optimized compounds displayed improved metabolic stability and enhanced solubility, leading to better pharmacokinetic profiles in vivo .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.